![molecular formula C18H20N2O4S B2403881 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922036-65-5](/img/structure/B2403881.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

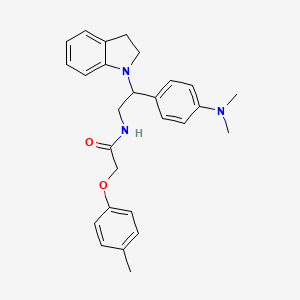

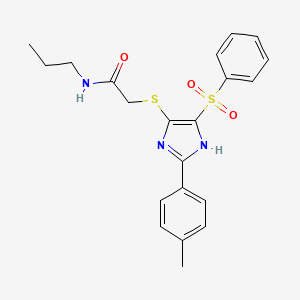

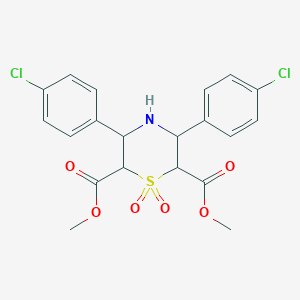

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide” is a synthetic compound1. It has a molecular formula of C18H20N2O4S and a molecular weight of 360.431.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals2, which suggests that it might be synthesized using methods common to this class of compounds.Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula, C18H20N2O4S1. The exact structure would require more detailed information such as a structural diagram or a detailed description, which is not available in the current resources.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Further research in scientific literature would be required for a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula, C18H20N2O4S, and its molecular weight, 360.431. More specific properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Asymmetric Alkynylation of Cyclic Imines : Research led by Ren, Wang, and Liu (2014) developed a method for asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, facilitating the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).

Catalytic Enantioselective Reactions : Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and enantioselectivities (Munck et al., 2017).

Formation of Novel Polycyclic Systems : Ukhin et al. (2011) synthesized novel fused pentacyclic systems involving dibenzo[b,f][1,4]oxazepines, expanding the potential applications of these compounds in complex molecule construction (Ukhin et al., 2011).

Potential Biological Applications

Carbonic Anhydrase Inhibitors : A study by Sapegin et al. (2018) highlighted the synthesis of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).

Antimalarial and Antiproliferative Agents : El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating significant cytotoxic activity against human cell lines, indicating potential as antimicrobial and antiproliferative agents (El-Gilil, 2019).

Chemical Properties and Applications

Photophysical Properties : Petrovskii et al. (2017) examined the synthesis and photophysical properties of certain dibenzo[b,f][1,4]oxazepine derivatives, revealing strong blue emission in dichloromethane, which could have implications in materials science (Petrovskii et al., 2017).

Divergent Synthesis Approaches : Meng et al. (2020) developed a regioselective method for the synthesis of dibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Meng et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to handle all chemicals with appropriate safety measures.

Zukünftige Richtungen

The future directions for the use and study of this compound are not specified in the available resources. Given that it is a synthetic compound and belongs to the dibenzo[b,f][1,4]oxazepine class of chemicals2, it may have potential applications in various fields of research.

Eigenschaften

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-11(2)25(22,23)19-13-6-8-16-14(10-13)18(21)20(4)15-9-12(3)5-7-17(15)24-16/h5-11,19H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXYHXHRSXAXBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C(C)C)C(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)